
3-Methylbutan-1-ol;sulfuric acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methylbutan-1-ol, also known as isoamyl alcohol or isopentyl alcohol, is an organic compound with the molecular formula C5H12O. It is a colorless liquid with a characteristic odor and is one of the several isomers of amyl alcohol. Sulfuric acid, on the other hand, is a highly corrosive strong mineral acid with the molecular formula H2SO4. When combined, these compounds are often used in various chemical reactions, particularly in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Methylbutan-1-ol can be synthesized through the hydration of 3-methyl-1-butene in the presence of sulfuric acid. The reaction typically involves the addition of water to the alkene, catalyzed by sulfuric acid, to form the alcohol. This process is carried out under controlled conditions to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, 3-Methylbutan-1-ol is often produced as a by-product of the fermentation process used in the production of ethanol. The fermentation of sugars by yeast produces a mixture of alcohols, including 3-Methylbutan-1-ol, which can be separated and purified through distillation.
Chemical Reactions Analysis
Types of Reactions
3-Methylbutan-1-ol undergoes various chemical reactions, including:
Dehydration: In the presence of strong acids like sulfuric acid, 3-Methylbutan-1-ol can undergo dehydration to form alkenes.
Substitution: It can participate in substitution reactions where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium dichromate (K2Cr2O7) in sulfuric acid.
Dehydration: Concentrated sulfuric acid or phosphoric acid at elevated temperatures.
Substitution: Various halogenating agents can be used to replace the hydroxyl group.
Major Products Formed
Oxidation: Aldehydes and carboxylic acids.
Dehydration: Alkenes.
Substitution: Halogenated compounds.
Scientific Research Applications
3-Methylbutan-1-ol has several applications in scientific research:
Chemistry: It is used as a solvent and reagent in organic synthesis.
Biology: It is used in the study of fermentation processes and metabolic pathways.
Medicine: It is used in the formulation of certain pharmaceuticals.
Industry: It is used in the production of flavors, fragrances, and as a solvent in various industrial processes
Mechanism of Action
The mechanism of action of 3-Methylbutan-1-ol in chemical reactions often involves the formation of intermediates such as carbocations or alkyloxonium ions. For example, in dehydration reactions, the alcohol is protonated by sulfuric acid to form an alkyloxonium ion, which then loses water to form a carbocation. This carbocation can then undergo further reactions to form the final product .
Comparison with Similar Compounds
3-Methylbutan-1-ol is similar to other isomers of amyl alcohol, such as:
1-Pentanol: A primary alcohol with a straight-chain structure.
2-Methyl-1-butanol: Another isomer with a different branching pattern.
2-Pentanol: A secondary alcohol with a different position of the hydroxyl group.
Compared to these compounds, 3-Methylbutan-1-ol is unique due to its specific branching and the position of the hydroxyl group, which influences its reactivity and physical properties .
Properties
CAS No. |
570432-32-5 |
|---|---|
Molecular Formula |
C10H26O6S |
Molecular Weight |
274.38 g/mol |
IUPAC Name |
3-methylbutan-1-ol;sulfuric acid |
InChI |
InChI=1S/2C5H12O.H2O4S/c2*1-5(2)3-4-6;1-5(2,3)4/h2*5-6H,3-4H2,1-2H3;(H2,1,2,3,4) |
InChI Key |
TUVISLXIHOQKRQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCO.CC(C)CCO.OS(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Benzene, [2-[(trifluoroethenyl)oxy]ethoxy]-](/img/structure/B14241321.png)
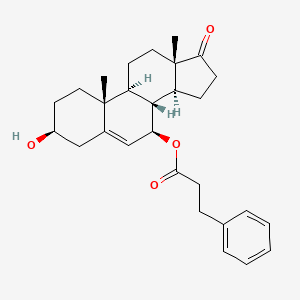
![1-[(4-Bromophenyl)sulfanyl]-3-oxobut-1-en-2-yl 4-nitrobenzoate](/img/structure/B14241333.png)
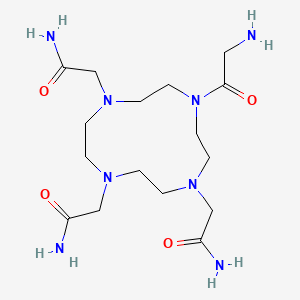
![Phenol, 3-[(6-quinolinylimino)methyl]-](/img/structure/B14241347.png)

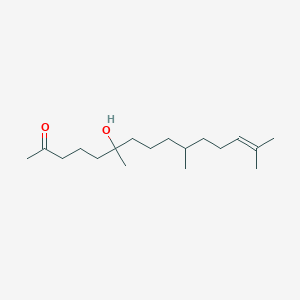
![3-[3-(Triethoxysilyl)propyl]-3,4-dihydro-2H-1,3-benzoxazine](/img/structure/B14241368.png)
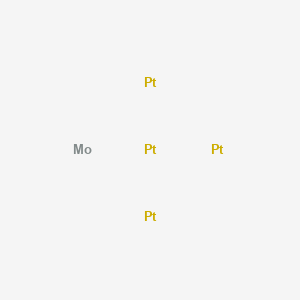

![2-amino-1-(furan-2-ylmethyl)-N-propyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B14241394.png)
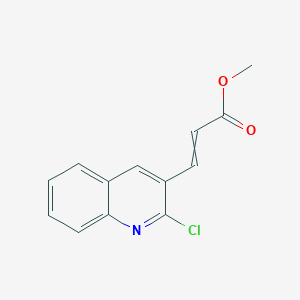
![Chloro(diiodo)[4-(iodomethyl)phenyl]silane](/img/structure/B14241412.png)

